1,3-Dithiane, 2-(2-chloroethyl)-
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Overview
Description
1,3-Dithiane, 2-(2-chloroethyl)- is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds and as intermediates in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-(2-chloroethyl)- can be synthesized through the reaction of 1,3-dithiane with 2-chloroethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dithiane, 2-(2-chloroethyl)- may involve continuous flow processes where the reactants are mixed and heated in a controlled manner to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane, 2-(2-chloroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the dithiane ring into a dithiol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dithiols
Substitution: Substituted dithiane derivatives
Scientific Research Applications
1,3-Dithiane, 2-(2-chloroethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for carbonyl compounds and as an intermediate in various organic reactions.
Biology: Investigated for its potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(2-chloroethyl)- involves its ability to undergo various chemical transformations due to the presence of the dithiane ring and the chloroethyl group The dithiane ring can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical reactions
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A parent compound without the chloroethyl group, commonly used as a protecting group for carbonyl compounds.
1,3-Dithiolane: A similar sulfur-containing heterocycle with a five-membered ring structure.
1,4-Dithiane: A six-membered ring sulfur-containing heterocycle with different reactivity compared to 1,3-dithiane.
Uniqueness
1,3-Dithiane, 2-(2-chloroethyl)- is unique due to the presence of the chloroethyl group, which enhances its reactivity and expands its potential applications in various fields. The combination of the dithiane ring and the chloroethyl group allows for a diverse range of chemical transformations, making it a valuable compound in organic synthesis and scientific research.
Properties
CAS No. |
15077-19-7 |
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Molecular Formula |
C6H11ClS2 |
Molecular Weight |
182.7 g/mol |
IUPAC Name |
2-(2-chloroethyl)-1,3-dithiane |
InChI |
InChI=1S/C6H11ClS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 |
InChI Key |
MDHCAEUMXPUIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CCCl |
Origin of Product |
United States |
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